

## Mizacorat (AZD9567): A Technical Guide for Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Mizacorat**, also known as AZD9567, is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) developed by AstraZeneca for the treatment of rheumatoid arthritis (RA).[1] It is designed to offer a similar anti-inflammatory efficacy to traditional oral corticosteroids, such as prednisolone, but with an improved safety profile.[2] The key therapeutic goal of **Mizacorat** is to dissociate the anti-inflammatory effects of glucocorticoid receptor (GR) activation from the adverse effects, which are often linked to off-target actions on the mineralocorticoid receptor (MR) and the transactivation of genes responsible for metabolic side effects.[3][4]

**Mizacorat** represents a novel approach in RA therapy, aiming to provide the rapid and potent anti-inflammatory benefits of glucocorticoids while minimizing well-known side effects like electrolyte imbalance and dysglycemia.[5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and clinical findings for **Mizacorat** in the context of rheumatoid arthritis research.

# Mechanism of Action: Selective Glucocorticoid Receptor Modulation





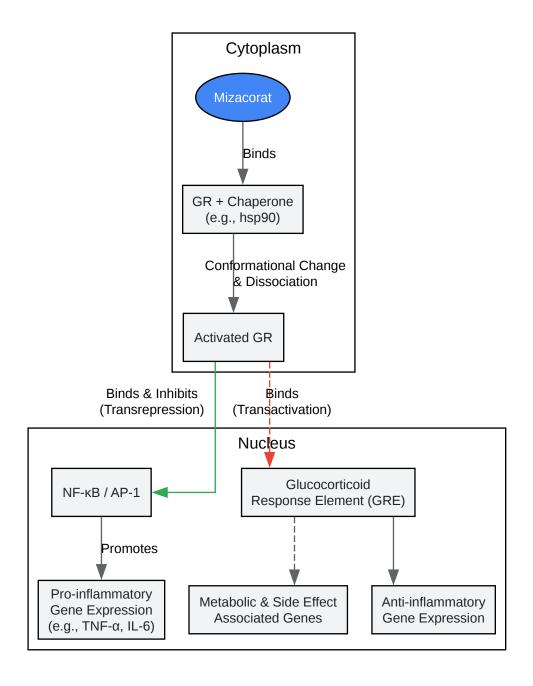


Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor, a ligand-activated transcription factor that is part of the nuclear receptor superfamily. Upon binding to a ligand like cortisol or a synthetic glucocorticoid, the GR translocates from the cytoplasm to the nucleus. Inside the nucleus, it modulates gene expression through two main mechanisms:

- Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-kB and AP-1. This process is thought to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.
- Transactivation: The GR can also directly bind to glucocorticoid response elements (GREs)
  in the promoter regions of target genes, leading to the increased transcription of antiinflammatory proteins and also genes associated with metabolic side effects.

**Mizacorat** is designed to preferentially engage in the transrepression pathway over the transactivation pathway. It binds to the glucocorticoid receptor in a manner distinct from steroidal glucocorticoids, inducing a unique transcriptomic response. A critical feature of **Mizacorat**'s selectivity is its high affinity for the glucocorticoid receptor and significantly lower affinity for the mineralocorticoid receptor. Preclinical data indicates that **Mizacorat** has a 104-fold lower affinity for the MR compared to prednisolone, which is expected to reduce the risk of electrolyte and fluid balance disruptions.





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Caption: Mizacorat's selective glucocorticoid receptor (GR) signaling pathway.

### **Preclinical Research**

Preclinical studies have demonstrated **Mizacorat**'s potent anti-inflammatory effects and favorable safety profile compared to prednisolone.



### In Vivo Animal Model

In a rat model of joint inflammation, **Mizacorat** showed anti-inflammatory effects comparable to those of prednisolone.

### **Ex Vivo Human Whole Blood Assay**

The anti-inflammatory activity of **Mizacorat** was further evaluated by measuring its ability to inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF $\alpha$ ) release in human whole blood. This assay is a standard method for assessing the potency of anti-inflammatory compounds.

Experimental Protocol: LPS-Induced TNFα Release in Human Whole Blood

- Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
- Compound Incubation: Aliquots of the whole blood are pre-incubated with varying concentrations of Mizacorat, prednisolone, or a vehicle control for a specified period (e.g., 1 hour) at 37°C.
- Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). A negative control group without LPS stimulation is also included.
- Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C to allow for cytokine production.
- Plasma Separation: After incubation, the samples are centrifuged to separate the plasma.
- Cytokine Measurement: The concentration of TNFα in the plasma supernatant is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The percentage inhibition of TNFα release is calculated for each compound concentration relative to the vehicle-treated, LPS-stimulated control. The IC50 (half-maximal inhibitory concentration) is then determined.

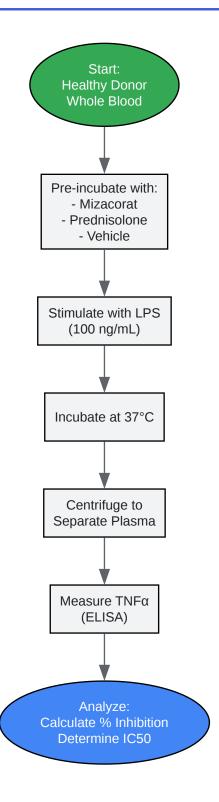


Results from these experiments indicated that **Mizacorat** has similar anti-inflammatory effects to prednisolone.

### In Vitro Safety Profile

In vitro studies highlighted **Mizacorat**'s improved safety profile concerning glucose homeostasis. Unlike prednisolone, **Mizacorat** did not upregulate the transcription of gluconeogenic enzymes in human hepatocytes. Furthermore, the inhibition of glucosestimulated insulin secretion in human pancreatic islets was found to be twofold lower with **Mizacorat** compared to prednisolone.





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Caption: Experimental workflow for the ex vivo TNF $\alpha$  release assay.

## Clinical Research: Phase IIa Study

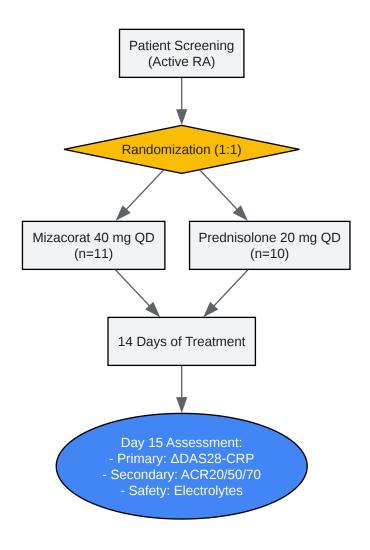


A Phase IIa, randomized, double-blind, parallel-group, multicenter study was conducted to assess the efficacy and safety of **Mizacorat** versus prednisolone in patients with active rheumatoid arthritis.

# Experimental Protocol: Phase IIa Clinical Trial (NCT02512575)

- Study Population: Patients with active rheumatoid arthritis.
- Randomization: A total of 21 patients were randomized in a 1:1 ratio.
- Treatment Arms:
  - Mizacorat 40 mg, administered orally once daily for 14 days (n=11).
  - Prednisolone 20 mg, administered orally once daily for 14 days (n=10).
- Primary Endpoint: The primary efficacy measure was the change from baseline in the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) at Day 15.
- Secondary Endpoints: Secondary measures included the individual components of the DAS28-CRP and the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70).
- Safety Endpoints: Safety and tolerability were assessed, with a key focus on serum electrolytes, including the sodium:potassium ratio.





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Caption: Phase IIa clinical trial design for Mizacorat in rheumatoid arthritis.

### **Efficacy Results**

**Mizacorat** demonstrated a similar efficacy profile to prednisolone. There was no clinically meaningful difference in the change from baseline to Day 15 in the DAS28-CRP between the two treatment groups. Similar outcomes were observed for the secondary efficacy endpoints.



| Efficacy Endpoint            | Mizacorat (40 mg) vs. Prednisolone (20 mg)                    |
|------------------------------|---|
| Primary: Change in DAS28-CRP | Least-squares mean difference: 0.47 (95% CI: -0.49 to 1.43)   |
| Conclusion                   | No clinically meaningful difference in efficacy was observed. |

## Safety and Tolerability Results

The overall safety profile of **Mizacorat** was comparable to that of prednisolone. A key differentiating factor was observed in the impact on electrolytes. Unlike prednisolone, **Mizacorat** had no effect on the serum sodium:potassium ratio, supporting its selective mechanism of action and reduced activity at the mineralocorticoid receptor.

| Safety Endpoint                 | Mizacorat (40 mg)   | Prednisolone (20 mg)        |
|---------------------------------|---|-----------------------------|
| Serum Sodium:Potassium<br>Ratio | No effect observed.   | Alterations observed.       |
| Overall Adverse Events          | The safety profile was not different from that of prednisolone. | Established safety profile. |

### **Summary and Future Directions**

**Mizacorat** (AZD9567) is a selective glucocorticoid receptor modulator that has shown promise in early-phase clinical research for rheumatoid arthritis. Its mechanism of action, characterized by high affinity for the GR and low affinity for the MR, translates into a clinical profile with anti-inflammatory efficacy comparable to prednisolone but with a potentially improved safety profile, particularly concerning electrolyte balance.

The data from preclinical and Phase IIa studies support the continued development of **Mizacorat**. However, larger and longer-duration clinical trials are necessary to fully establish its long-term efficacy and safety and to determine its ultimate role as a potential alternative to traditional oral corticosteroids for patients with inflammatory diseases like rheumatoid arthritis.



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- To cite this document: BenchChem. [Mizacorat (AZD9567): A Technical Guide for Rheumatoid Arthritis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605787#mizacorat-for-rheumatoid-arthritis-research]

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